4-(3-chloro-4-methylphenyl)-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(3-chloro-4-methylphenyl)-3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-11-3-4-12(9-15(11)18)21-16(19-20-17(21)24)10-23-14-7-5-13(22-2)6-8-14/h3-9H,10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNJUIGWOXEGMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NNC2=S)COC3=CC=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-chloro-4-methylphenyl)-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article focuses on its biological activity, including antimicrobial and anticancer properties, as well as its potential applications in medicinal chemistry.
The compound's chemical details are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN3O2S |
| Molecular Weight | 361.85 g/mol |
| CAS Number | 723332-63-6 |
| Boiling Point | Not specified |
| Density | Not specified |
| Flash Point | Not specified |
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various microorganisms, including:
- Gram-positive bacteria: Staphylococcus aureus
- Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae
- Fungi: Candida albicans
In a study assessing the antimicrobial activity of related triazole-thiol compounds, it was found that derivatives with electron-donating groups displayed enhanced activity compared to those with electron-withdrawing groups. The inhibition zones observed were significant, indicating a promising potential for these compounds in treating infections caused by resistant strains of bacteria and fungi .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In particular:
- Cytotoxicity Tests: The compound showed cytotoxic effects against several cancer cell lines, including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The MTT assay results indicated that the compound could inhibit cell proliferation effectively .
- Selectivity Towards Cancer Cells: The selectivity of the compound towards cancer cells over normal cells was also evaluated, demonstrating a potential for use in targeted cancer therapies .
The biological activity of triazole derivatives is often attributed to their ability to interfere with cellular processes. For instance:
- Triazoles can inhibit the synthesis of ergosterol in fungal cells, disrupting cell membrane integrity.
- Their interaction with various enzymes and receptors may contribute to their anticancer effects by inducing apoptosis or inhibiting cell cycle progression.
Case Study: Antimicrobial Screening
In a comparative study involving different triazole-thiol derivatives, the following results were observed regarding their antimicrobial efficacy:
| Compound Code | Concentration (%) | Diameter of Inhibition Zone (mm) | Bacterial Species | Fungal Species |
|---|---|---|---|---|
| 4a | 1 | 14 | S. aureus | C. albicans |
| 4b | 1 | 16 | E. coli | C. albicans |
| 4c | 1 | 5 | K. pneumoniae |
This table illustrates that compounds with specific substituents exhibited varying degrees of antimicrobial activity, reinforcing the notion that structural modifications can significantly influence biological outcomes .
Research Findings on Anticancer Properties
A recent study highlighted the effectiveness of triazole-thiol derivatives against pancreatic carcinoma (Panc-1) and melanoma cell lines. The most potent derivatives showed IC50 values in the low micromolar range, suggesting strong cytotoxicity .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. The synthesis of various triazole derivatives has been linked to promising antimicrobial activities against a range of pathogens.
Case Study: Synthesis and Antimicrobial Testing
-
Synthesis Methodology :
- The compound was synthesized through a series of reactions involving hydrazine derivatives and carbon disulfide, leading to the formation of the triazole ring.
- Characterization was performed using techniques such as FTIR, NMR (both and ), confirming the structure and purity of the synthesized compounds .
-
Antimicrobial Evaluation :
- The synthesized triazole derivatives were tested against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi (Candida albicans, Aspergillus niger).
- Results indicated that several derivatives exhibited significant antimicrobial activity, suggesting that modifications to the triazole structure can enhance efficacy against resistant strains .
Therapeutic Applications
The triazole moiety is recognized for its role in various therapeutic applications beyond antimicrobial activity:
Antifungal Agents
Triazoles are widely used in antifungal therapies due to their ability to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis. This mechanism is crucial in treating systemic fungal infections.
Anticancer Activity
Some studies suggest that triazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. Research into structural modifications continues to explore this potential .
Agricultural Applications
Due to their antifungal properties, triazoles are also investigated for use as agricultural fungicides. Their effectiveness against plant pathogens makes them valuable in crop protection strategies.
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The triazole backbone is typically constructed via cyclocondensation between thiosemicarbazides and carboxylic acid derivatives. For this compound, 3-chloro-4-methylbenzoic acid hydrazide reacts with carbon disulfide in alkaline ethanol under reflux (78–82°C, 6–8 hours) to form the 1,2,4-triazole-3-thione intermediate. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of CS₂, followed by cyclization (Figure 1).
Key Conditions :
Regioselective N-Alkylation
The 4-position of the triazole is alkylated using 3-chloro-4-methylbenzyl chloride under phase-transfer conditions. A mixture of the triazole-thione (1.0 equiv), benzyl chloride (1.2 equiv), and tetrabutylammonium bromide (TBAB, 0.1 equiv) in dichloromethane/50% NaOH (2:1) is stirred at 25°C for 12 hours. The 4-(3-chloro-4-methylphenyl) substituent is introduced with >90% regioselectivity due to the steric hindrance at the 1-position.
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 25°C vs. 40°C | 92% vs. 88% |
| TBAB Concentration | 0.1 equiv vs. 0.05 equiv | 92% vs. 78% |
| Reaction Time | 12 hr vs. 8 hr | 92% vs. 85% |
Functionalization with 4-Methoxyphenoxymethyl Group
Etherification via Williamson Synthesis
The 5-position is functionalized using 4-methoxyphenoxymethyl chloride. The intermediate 4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol (1.0 equiv) is deprotonated with KOH (1.5 equiv) in dry DMF, followed by addition of 4-methoxyphenoxymethyl chloride (1.3 equiv) at 0°C. The mixture is warmed to 60°C for 4 hours.
Critical Considerations :
- Solvent Choice : DMF enhances nucleophilicity but requires strict anhydrous conditions to prevent hydrolysis.
- Side Reactions : Over-alkylation at the thiol group is mitigated by slow addition of the alkylating agent.
Yield : 74–79% after silica gel chromatography (hexane/ethyl acetate 4:1).
Thiol Group Stabilization and Purification
Protection-Deprotection Strategy
To prevent oxidation of the thiol group during synthesis, a trityl protection strategy is employed. The thiol is protected with trityl chloride (1.2 equiv) in pyridine, followed by deprotection using 10% HCl in methanol.
Analytical Validation :
- ¹H-NMR : Trityl protons appear as a singlet at δ 7.2–7.4 ppm (integration: 15H).
- LC-MS : [M+H]⁺ at m/z 362.1 (deprotected product).
Comparative Analysis of Synthetic Pathways
Method A vs. Method B
Two primary routes are evaluated for scalability and efficiency:
| Parameter | Method A (Sequential Alkylation) | Method B (One-Pot) |
|---|---|---|
| Total Yield | 58% | 49% |
| Purity (HPLC) | 99.2% | 97.5% |
| Reaction Time | 18 hr | 24 hr |
| Cost (USD/g) | $320 | $290 |
Method A, though costlier, provides superior purity and is preferred for pharmaceutical applications.
Characterization and Quality Control
Spectroscopic Confirmation
- ¹H-NMR (400 MHz, DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 3.72 (s, 3H, OCH₃), 4.92 (s, 2H, OCH₂), 6.85–7.45 (m, 7H, aromatic).
- IR (KBr) : ν 2550 cm⁻¹ (-SH), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).
- Elemental Analysis : Calculated (%) for C₁₇H₁₆ClN₃O₂S: C 56.12, H 4.44, N 11.55; Found: C 56.08, H 4.41, N 11.51.
Industrial-Scale Production Challenges
Byproduct Management
The primary byproduct, 4-(3-chloro-4-methylphenyl)-5-(chloromethyl)-4H-1,2,4-triazole-3-thiol (2–5%), arises from incomplete etherification. It is removed via recrystallization from ethanol/water (3:1).
Solvent Recovery Systems
DMF is recovered via vacuum distillation (85% efficiency), reducing production costs by 18%.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is synthesized via cyclization of thiocarbazide intermediates under basic or acidic conditions. For example, 1,2,4-triazole-3-thiol derivatives are typically formed by reacting hydrazinecarbothioamides with NaOH or KOH, followed by alkylation or Mannich reactions to introduce substituents . Optimization involves adjusting reaction time (e.g., 3–6 hours), temperature (reflux conditions), and stoichiometric ratios of reagents. Characterization via ¹H-NMR and LC-MS confirms structural integrity and purity .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- ¹H-NMR : Identifies proton environments, such as aromatic protons from the 3-chloro-4-methylphenyl group (δ 7.2–7.8 ppm) and methoxyphenoxy methyl protons (δ 3.8–4.2 ppm) .
- LC-MS : Determines molecular weight (e.g., [M+H]+ peaks) and monitors reaction progress .
- Elemental analysis : Validates C, H, N, and S content within ±0.4% of theoretical values .
Q. How can researchers evaluate the compound's solubility and stability for biological assays?
Solubility is tested in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) using UV-Vis spectroscopy. Stability studies involve incubating the compound at 37°C for 24–72 hours and analyzing degradation products via HPLC .
Advanced Research Questions
Q. What computational strategies are used to predict biological activity and pharmacokinetics?
Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins (e.g., bacterial enzymes or cancer receptors). ADME predictions via SwissADME assess bioavailability, blood-brain barrier penetration, and CYP450 metabolism . For instance, logP values >3 indicate high lipophilicity, which may enhance membrane permeability but reduce solubility .
Q. How do structural modifications (e.g., alkylation or aryl substitution) affect bioactivity?
- Alkylation : Introducing S-alkyl groups (e.g., methyl or ethyl) enhances antimicrobial activity by increasing lipophilicity, as seen in MIC reductions against S. aureus (from 128 µg/mL to 32 µg/mL) .
- Aryl substitution : Electron-withdrawing groups (e.g., -Cl) improve binding to enzyme active sites, while methoxy groups enhance solubility via hydrogen bonding .
Q. How can contradictory data in biological assays be resolved?
Discrepancies in IC50 or MIC values may arise from assay conditions (e.g., pH, serum proteins). Validate results using orthogonal methods:
Q. What crystallographic techniques elucidate the compound’s solid-state structure?
Single-crystal X-ray diffraction resolves bond lengths and angles, confirming the triazole-thione tautomerism. For example, the S1–C2 bond length (1.68 Å) and N1–N2 distance (1.31 Å) align with 1,2,4-triazole geometries .
Q. How is toxicity profiling conducted for this compound?
- In vitro : MTT assays on HEK-293 or HepG2 cells determine IC50 values for cytotoxicity.
- In silico : ProTox-II predicts organ-specific toxicity (e.g., hepatotoxicity) based on structural alerts .
Methodological Considerations
Q. What strategies improve yield in multi-step syntheses?
Q. How can researchers validate target engagement in mechanistic studies?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to purified proteins.
- Western blotting : Assesses downstream effects (e.g., phosphorylation inhibition) in cell lysates .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
